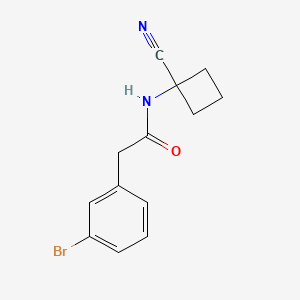

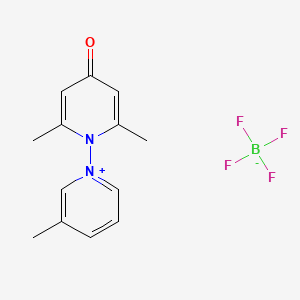

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

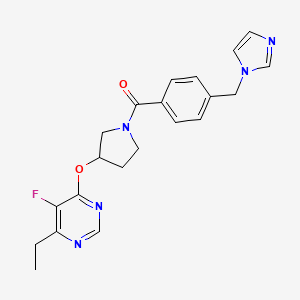

The compound 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is a chemical entity that appears to be a derivative of acetamide with substitutions that include a bromophenyl group and a cyanocyclobutyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an amine with an activated carboxylic acid or its derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a novel heterocyclic amide derivative was elucidated using these techniques, and the crystal packing was analyzed to reveal stabilizing hydrogen bonds . Similarly, the structure of another acetamide derivative was solved using X-ray crystallography, which showed intermolecular and intramolecular hydrogen bonding . These techniques would be essential in determining the molecular structure of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide and understanding its three-dimensional conformation.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of such compounds is often explored through their ability to form heterocyclic compounds. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was used to synthesize different heterocyclic derivatives, showcasing diverse reactivity . The presence of the cyano group and the acetamido moiety in the key precursor allowed for regioselective attacks and cyclization with various chemical reagents. The reactivity of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide would likely be influenced by the presence of the bromo and cyano substituents, which could participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the solubility, melting point, and boiling point can be affected by the presence of different substituents. The compound's reactivity, such as its electrophilic or nucleophilic nature, can be assessed through computational methods like density functional theory (DFT) . Additionally, the interaction of these compounds with biological molecules, such as DNA, can be studied using techniques like the electrophilicity-based charge transfer (ECT) method . These analyses would be crucial in understanding the behavior of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide in different environments and its potential biological interactions.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aimed to produce antimicrobial agents via a versatile, readily accessible cyanoacetamide derivative. The synthesis involved reactions with various reagents to produce derivatives with potential antimicrobial properties, showing promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Novel Heterocyclic Derivatives Synthesis

Another study focused on the utility of a specific bromophenyl compound as a key starting material for preparing novel heterocyclic compounds. These derivatives were synthesized through reactions under Aza–Michael addition conditions, with subsequent reactions forming various novel heterocycles. The antibacterial activities of these compounds were evaluated, indicating their potential application in antimicrobial research (El-Hashash et al., 2015).

Bronsted Acid-Mediated Reactions

Bronsted acid-mediated reactions of certain cyclopropylcarbinols with acetonitrile were reported to yield ring-enlarged N-(3-arylmethylidenecyclobutyl)acetamides. The study proposed a plausible mechanism based on previous investigations, contributing to the understanding of such chemical reactions (Shi & Tian, 2006).

properties

IUPAC Name |

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-11-4-1-3-10(7-11)8-12(17)16-13(9-15)5-2-6-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANHYMSUQJCBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)